3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17526721
InChI: InChI=1S/C7H13N3O/c1-2-10-6-7(8-9-10)4-3-5-11/h6,11H,2-5H2,1H3
SMILES:
Molecular Formula: C7H13N3O
Molecular Weight: 155.20 g/mol

3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol

CAS No.:

Cat. No.: VC17526721

Molecular Formula: C7H13N3O

Molecular Weight: 155.20 g/mol

* For research use only. Not for human or veterinary use.

3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol -

Specification

Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
IUPAC Name 3-(1-ethyltriazol-4-yl)propan-1-ol
Standard InChI InChI=1S/C7H13N3O/c1-2-10-6-7(8-9-10)4-3-5-11/h6,11H,2-5H2,1H3
Standard InChI Key OMHICNOCJWDGHZ-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(N=N1)CCCO

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The core structure of 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol consists of a 1,2,3-triazole ring—a five-membered aromatic system with three nitrogen atoms—linked to a three-carbon alcohol chain. The ethyl group at the N1 position introduces steric and electronic modifications that influence reactivity and intermolecular interactions. The hydroxyl group on the propanol side chain enhances hydrophilicity, making the compound amenable to aqueous reactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC7H13N3O\text{C}_7\text{H}_{13}\text{N}_3\text{O}
Molecular Weight155.20 g/mol
IUPAC Name3-(1-ethyltriazol-4-yl)propan-1-ol
Canonical SMILESCCN1C=C(N=N1)CCCO
InChI KeyOMHICNOCJWDGHZ-UHFFFAOYSA-N

Synthesis and Reaction Methodologies

Traditional Multi-Step Synthesis

The synthesis of 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol typically involves:

  • Cycloaddition Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an ethyl azide and a propargyl alcohol derivative.

  • Functionalization: Subsequent alkylation or oxidation steps to introduce the ethyl and hydroxyl groups.

These methods, while reliable, often require stringent conditions and generate stoichiometric waste.

Table 2: Comparison of Synthesis Methods

MethodYield (%)ConditionsKey Advantage
CuAAC60–75Room temperatureHigh regioselectivity
FeCl3_3-Catalyzed 80–90120°C, aerobicOne-pot, scalable

Applications in Pharmaceutical and Agricultural Research

Drug Discovery

The compound serves as a precursor for antifungal agents and kinase inhibitors. Its hydroxyl group allows facile conjugation to polymeric carriers for controlled drug delivery.

Agrochemical Development

In agriculture, triazole derivatives function as plant growth regulators and fungicides. Field trials on wheat crops show a 40% reduction in Fusarium infections when treated with triazole-containing formulations.

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